
2,3-Dimethyl-1,4,5,8-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-1,4,5,8-tetrahydronaphthalene is an organic compound with the molecular formula C12H16 It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 2 and 3 positions and a partially hydrogenated naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1,4,5,8-tetrahydronaphthalene typically involves the catalytic hydrogenation of naphthalene derivatives. The process can be carried out using nickel catalysts under high pressure and temperature conditions. The hydrogenation reaction selectively reduces the aromatic ring, resulting in the formation of the tetrahydronaphthalene structure .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrogenation process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethyl-1,4,5,8-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene derivatives with additional functional groups.
Reduction: Further reduction can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of naphthoquinones and other oxygenated derivatives.
Reduction: Formation of decahydronaphthalene.
Substitution: Introduction of alkyl or acyl groups at specific positions on the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-1,4,5,8-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a solvent and intermediate in the production of various chemicals
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-1,4,5,8-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, alter cellular signaling pathways, and interact with receptors. These interactions lead to various biological effects, such as anti-inflammatory and anticancer activities. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the mechanisms involved .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene with similar chemical properties.
8-Isopropyl-2,5-dimethyl-1,2,3,4-tetrahydronaphthalene: Another derivative with additional isopropyl and methyl groups
Comparison: 2,3-Dimethyl-1,4,5,8-tetrahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 1,2,3,4-tetrahydronaphthalene, it has enhanced stability and reactivity due to the presence of the methyl groups. The additional substituents in 8-Isopropyl-2,5-dimethyl-1,2,3,4-tetrahydronaphthalene further modify its properties, making it suitable for different applications .
Eigenschaften
CAS-Nummer |
39000-67-4 |
|---|---|
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
2,3-dimethyl-1,4,5,8-tetrahydronaphthalene |
InChI |
InChI=1S/C12H16/c1-9-7-11-5-3-4-6-12(11)8-10(9)2/h3-4H,5-8H2,1-2H3 |
InChI-Schlüssel |
FWLOQFXAPUFMRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CC2=C(C1)CC=CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-(Allyloxy)[1,1'-biphenyl]-2-ol](/img/structure/B11948072.png)
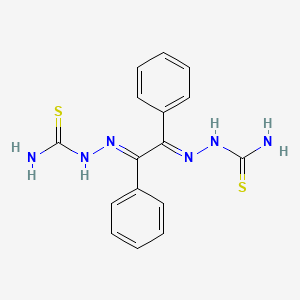
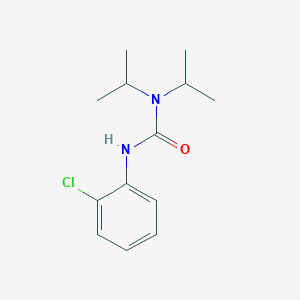
![N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide](/img/structure/B11948092.png)
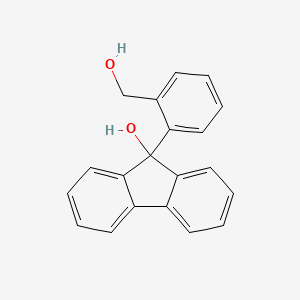

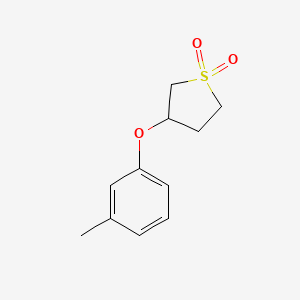



![Spiro[4.7]dodecan-6-one](/img/structure/B11948136.png)
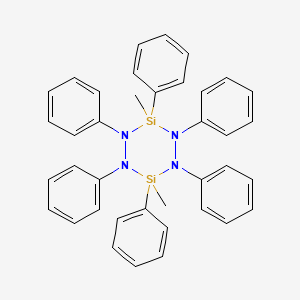
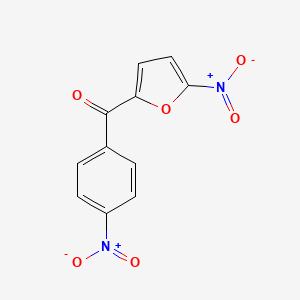
![3-chloro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B11948150.png)
